
2-methoxy-4-(propoxymethyl)phenol
Overview
Description
2-Methoxy-4-(propoxymethyl)phenol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol, characterized by the presence of methoxy and propoxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(propoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(propoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 2-methoxy-4-(propoxymethyl)phenol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals aimed at treating infections. Studies suggest that its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various preclinical studies. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting its potential application in treating inflammatory diseases .
Cancer Research
Recent investigations have highlighted the compound's potential in cancer therapy. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, particularly in pancreatic cancer models. This makes it a promising candidate for further development as an adjunct therapy in oncology .
Cosmetic Applications
Skin Care Products
Due to its antioxidant and antimicrobial properties, this compound is utilized in various cosmetic formulations. It is included in products such as moisturizers and anti-aging creams to enhance skin health and appearance by protecting against oxidative stress and microbial contamination .
Fragrance Ingredient
This compound is also used as a fragrance component in personal care products. Its pleasant scent profile makes it suitable for incorporation into perfumes and scented lotions, contributing both aesthetic appeal and functional benefits .
Food Industry Applications
Flavoring Agent
In the food industry, this compound serves as a flavoring agent due to its aromatic properties. It is often used in food products to enhance flavor profiles, particularly in baked goods and confections .
Industrial Applications
Chemical Intermediate
The compound acts as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of specialty chemicals and can serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals .
Preservative Agent
Its antimicrobial properties make it suitable for use as a preservative in industrial applications, particularly in formulations that require extended shelf life without microbial contamination .
Case Studies
Mechanism of Action
The mechanism of action of 2-methoxy-4-(propoxymethyl)phenol involves its interaction with specific molecular targets. The methoxy and propoxymethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): A simpler derivative with only a methoxy group attached to the benzene ring.
4-Methoxyphenol: Another phenol derivative with a methoxy group in the para position.
2-Methoxy-4-methylphenol: A compound with a methyl group instead of a propoxymethyl group.
Uniqueness
2-Methoxy-4-(propoxymethyl)phenol is unique due to the presence of both methoxy and propoxymethyl groups, which confer distinct chemical and biological properties
Biological Activity
2-Methoxy-4-(propoxymethyl)phenol, a member of the methoxyphenol family, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a methoxy group and a propoxymethyl substituent, which contribute to its reactivity and biological interactions.
Antioxidant Activity
Antioxidant activity is one of the primary biological functions attributed to this compound. Studies have demonstrated that compounds in the methoxyphenol class exhibit significant radical-scavenging abilities.
Key Findings:
- DPPH Radical Scavenging : The antioxidant capacity has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to neutralize free radicals. The results indicate that this compound shows considerable antioxidant potential comparable to other known antioxidants .
- Structure-Activity Relationship : Research indicates a linear relationship between the antioxidant activity and electronic properties of methoxyphenols, suggesting that modifications in the molecular structure can enhance or reduce efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, particularly its effectiveness against bacterial and fungal pathogens.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentrations (MIC) : The compound has shown promising results against a range of microorganisms. For instance, studies have reported MIC values indicating effective inhibition of bacterial growth .
- Mechanism of Action : The antimicrobial action is believed to stem from the ability of phenolic compounds to disrupt microbial cell membranes and interfere with metabolic processes .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation and migration.
Case Studies:
- Pancreatic Cancer : A study highlighted that related compounds such as 2-methoxy-4-vinylphenol exhibited significant anticancer effects on pancreatic cancer cell lines (Panc-1 and SNU-213), reducing cell viability and migration through modulation of signaling pathways involving FAK and AKT .
- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays across various cancer cell lines, demonstrating that modifications in the structure led to varying degrees of cytotoxicity .
Summary Table of Biological Activities
Biological Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH Assay | Significant radical scavenging activity |
Antimicrobial | MIC Testing | Effective against multiple bacterial strains |
Anticancer | MTT Assay | Inhibition of cell proliferation in cancer lines |
Properties
IUPAC Name |
2-methoxy-4-(propoxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-6-14-8-9-4-5-10(12)11(7-9)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOKRLWCAMWOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431043 | |
Record name | Phenol, 2-methoxy-4-(propoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81995-38-2 | |
Record name | Phenol, 2-methoxy-4-(propoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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